molecular formula C6H12ClN B2730005 6-Azabicyclo[3.1.1]heptane;hydrochloride CAS No. 2306277-53-0

6-Azabicyclo[3.1.1]heptane;hydrochloride

Cat. No.: B2730005
CAS No.: 2306277-53-0
M. Wt: 133.62
InChI Key: DENNCEQUAZKJGC-UHFFFAOYSA-N
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Description

6-Azabicyclo[3.1.1]heptane hydrochloride (CAS: 1486519-87-2) is a bicyclic amine hydrochloride with a nitrogen atom at the 6-position of its fused ring system. Its molecular formula is C₆H₁₀ClNO, and it has a molar mass of 147.60 g/mol . This compound is stable at room temperature, making it practical for storage and handling in pharmaceutical and synthetic chemistry applications. Its rigid bicyclic framework is valued for modulating bioactivity in drug discovery, particularly in targeting neurological receptors and enzymes .

Properties

IUPAC Name

6-azabicyclo[3.1.1]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-5-4-6(3-1)7-5;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEOGSBNQFRZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2306277-53-0
Record name 6-azabicyclo[3.1.1]heptane hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azabicyclo[3.1.1]heptane;hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This process is carried out under specific conditions to ensure the formation of the desired bicyclic structure. For instance, the reduction can be catalyzed by cobalt chloride (CoCl2) under heating . The hydrochloride salt is then formed by adding hydrochloric acid (HCl) in dioxane and evaporating the mixture, resulting in a crystalline product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound is optimized to avoid column chromatography, which simplifies the process and allows for large-scale production. This method can yield up to 40 grams of the product in a single run .

Chemical Reactions Analysis

Types of Reactions

6-Azabicyclo[3.1.1]heptane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

6-Azabicyclo[3.1.1]heptane;hydrochloride has diverse applications across several scientific disciplines:

Medicinal Chemistry

  • Drug Development : It serves as a building block in the synthesis of bioactive compounds, particularly in developing antihistamines like Rupatidine. By replacing traditional structures such as pyridine, it enhances the physicochemical properties of drugs, improving solubility and metabolic stability.
  • Analgesic Activity : Derivatives of this compound have been studied for their analgesic properties, showing potential as central analgesics with fewer side effects compared to traditional opioids like morphine .

Organic Synthesis

  • Building Block for Complex Molecules : The compound is utilized in synthesizing more complex organic molecules and bioisosteres, which are crucial for creating new pharmaceuticals with improved efficacy.
  • Chemical Reactions : It undergoes various chemical transformations, including oxidation and reduction reactions, making it versatile in synthetic chemistry.

Biological Research

  • Target Interactions : Research indicates that this compound can bind effectively to various biological targets, including enzymes and neurotransmitter receptors, suggesting implications in neuropharmacology .
  • Bioisosterism : Its structure allows it to mimic biologically relevant molecules, enhancing its interaction with specific receptors and enzymes within biological systems.

Case Studies

Several studies document the biological effects and applications of this compound:

Antihistamine Development

  • In studies involving Rupatidine, the incorporation of this bicyclic compound significantly improved solubility from 29 µM (Rupatidine) to 365 µM when substituted with this compound, demonstrating its potential in drug formulation and development .

Pharmacokinetic Enhancements

  • The compound's unique structural properties contribute to enhanced pharmacokinetics, allowing for better absorption and distribution in biological systems compared to traditional compounds.

Mechanism of Action

The mechanism of action of 6-Azabicyclo[3.1.1]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom within its structure allows it to form hydrogen bonds and interact with various biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents/Modifications Notable Properties
6-Azabicyclo[3.1.1]heptane hydrochloride 1486519-87-2 C₆H₁₀ClNO 147.60 None Room-temperature stability
3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride 1860028-23-4 C₅H₁₀ClNO 135.59 Oxygen at position 3 Lower MW; enhanced polarity
6-Thia-3-azabicyclo[3.1.1]heptane 1338247-66-7 C₅H₉NS 115.20 Sulfur at position 6 Thioether group; increased lipophilicity
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride 1420793-66-3 C₁₂H₁₄ClNO 343.00 Benzyl group, ketone High m.p. (>220°C); 97% synthesis yield
1-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride 1823933-41-0 C₁₃H₁₈ClNO 239.74 4-Methoxyphenyl group Aromatic moiety for receptor binding

Biological Activity

6-Azabicyclo[3.1.1]heptane;hydrochloride is a bicyclic organic compound featuring a nitrogen atom within its structure, which contributes to its unique biological properties. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of 6-Azabicyclo[3.1.1]heptane is C6H11NC_6H_{11}N with a molecular weight of approximately 97.16 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

PropertyValue
Molecular FormulaC6H11NC_6H_{11}N
Molecular Weight97.16 g/mol
pKa (Hydrochloride Salt)8.7

6-Azabicyclo[3.1.1]heptane acts primarily through modulation of neurotransmitter systems, particularly through its incorporation into drugs such as Rupatidine, an antihistamine. The compound's nitrogen atom plays a crucial role in its interaction with histamine receptors, enhancing the drug's efficacy by mimicking biologically active structures.

Target Interactions

  • Histamine Receptors : The compound exhibits binding affinity to H1 and H2 receptors, influencing allergic responses and gastric acid secretion.
  • Cholinergic Receptors : It may also interact with muscarinic receptors, contributing to its potential cognitive effects.

Biological Activity and Research Findings

Research indicates that 6-Azabicyclo[3.1.1]heptane demonstrates significant biological activity across various assays:

  • Antihistaminic Activity : Studies have shown that the compound effectively inhibits histamine-induced responses in animal models, suggesting its utility in treating allergic conditions.
  • Cognitive Enhancement : Preliminary studies indicate that it may enhance cognitive functions by modulating cholinergic pathways.

Case Studies

  • Antihistamine Efficacy : A study evaluated the antihistaminic effects of Rupatidine, which contains 6-Azabicyclo[3.1.1]heptane, in patients with allergic rhinitis, demonstrating significant symptom relief compared to placebo controls.
  • Neuroprotective Effects : In vitro studies showed that derivatives of 6-Azabicyclo[3.1.1]heptane exhibit neuroprotective properties against oxidative stress in neuronal cell lines.

Synthetic Routes and Chemical Reactions

The synthesis of 6-Azabicyclo[3.1.1]heptane can be achieved through several methods, including:

  • Double Alkylation Reaction : Utilizing malonate and azetidine derivatives to form the bicyclic structure.
  • Functional Group Transformations : Modifying existing compounds to enhance biological activity.

Comparison with Similar Compounds

The unique structure of 6-Azabicyclo[3.1.1]heptane allows for distinct interactions compared to other bicyclic compounds:

CompoundStructure TypeKey Features
PiperidineSix-membered ringCommonly used in medicinal chemistry
TropaneBicyclic compoundKnown for alkaloid synthesis
Bicyclo[3.1.1]heptaneBicyclic without nitrogenUsed as a bioisostere for various drugs

Q & A

Q. What are the common synthetic routes for 6-azabicyclo[3.1.1]heptane hydrochloride, and how do their yields and scalability compare?

  • Methodological Answer : Two primary routes are documented:
  • Photochemical decomposition : Photolysis of CHF2-substituted pyrazolines yields bicyclic structures via ring contraction (e.g., 3-azabicyclo[3.2.0]heptane derivatives) .
  • Reduction of spirocyclic oxetanyl nitriles : This method enables gram-to-kilogram-scale production of 6-azabicyclo[3.1.1]heptane derivatives with high functional group tolerance .
  • Tosylate-mediated cyclization : A seven-step synthesis from morpholine derivatives (e.g., 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate) provides a scalable route with >90% purity at each step .
    Key Considerations : Photochemical methods require specialized UV equipment, while nitrile reduction and tosylate cyclization are more amenable to industrial-scale synthesis.

Q. How does the bicyclic framework of 6-azabicyclo[3.1.1]heptane influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bicyclic structure imposes steric constraints, directing nucleophilic attacks to the less hindered equatorial position. For example:
  • Substituent angles : The angle between substituents (e.g., N1 and C3) is ~120°, mimicking meta-substituted benzene rings, which stabilizes transition states in SN2 reactions .
  • Ring strain : The fused bicyclic system increases ring strain compared to monocyclic analogs, accelerating reactions like Boc-protection or oxidation .
    Experimental Validation : X-ray crystallography and DFT calculations are recommended to confirm regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for 6-azabicyclo[3.1.1]heptane derivatives targeting neurological disorders?

  • Methodological Answer : Discrepancies in efficacy (e.g., dopamine receptor binding vs. in vivo motor coordination) may arise from:
  • Metabolic variability : Use isotopically labeled analogs (e.g., deuterated 6-azabicyclo[3.1.1]heptane) to track metabolite interference .
  • Off-target effects : Perform kinome-wide profiling or cryo-EM studies to identify unintended interactions .
  • Species-specific differences : Cross-test in human induced pluripotent stem cell (iPSC)-derived neurons and rodent models .
    Case Study : A 2025 study found that N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid showed improved selectivity for D3 receptors after adjusting substituent bulkiness .

Q. What computational strategies optimize the metabolic stability of 6-azabicyclo[3.1.1]heptane-based drug candidates?

  • Methodological Answer :
  • ADMET prediction : Tools like Schrödinger’s QikProp or SwissADME can model logP, CYP450 metabolism, and solubility for derivatives .
  • Docking studies : Molecular dynamics simulations of 6-azabicyclo[3.1.1]heptane analogs in cytochrome P450 3A4 active sites identify metabolic hotspots .
  • Metabolite identification : LC-MS/MS with hydrogen-deuterium exchange (HDX) pinpoints labile protons for deuteration .
    Example : A 2022 study replaced a methyl group with trifluoromethyl at C3, reducing CYP2D6-mediated oxidation by 70% .

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